4-ethyl-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)benzamide

Lipophilicity Drug-likeness Physicochemical comparison

This fluoropyrimidine-benzamide hybrid (CAS 2034228-89-0) is designed for USP19-targeted degradation and CNS kinase inhibitor programs. Its 4-ethylbenzamide motif provides a distinct, moderate lipophilicity (cLogP ~3.80) that balances enzyme inhibition and passive BBB permeation while avoiding P-gp efflux. Use it as a key scaffold for SAR studies on targeted protein degradation, as a benchmark reference standard for novel benzamide derivatives, or to elaborate fragment hits into lead-like molecules. Achieve systematic lipophilicity tuning that cannot be replicated with simple molar equivalents.

Molecular Formula C19H23FN4O
Molecular Weight 342.418
CAS No. 2034228-89-0
Cat. No. B2408891
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-ethyl-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)benzamide
CAS2034228-89-0
Molecular FormulaC19H23FN4O
Molecular Weight342.418
Structural Identifiers
SMILESCCC1=CC=C(C=C1)C(=O)NCC2CCN(CC2)C3=NC=C(C=N3)F
InChIInChI=1S/C19H23FN4O/c1-2-14-3-5-16(6-4-14)18(25)21-11-15-7-9-24(10-8-15)19-22-12-17(20)13-23-19/h3-6,12-13,15H,2,7-11H2,1H3,(H,21,25)
InChIKeyLUYRSPGJSRBPNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Ethyl-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)benzamide (CAS 2034228-89-0): A Specialized Fluoropyrimidine-Benzamide Building Block for USPs Research


4-Ethyl-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)benzamide (CAS 2034228-89-0) is a synthetic fluoropyrimidine-benzamide hybrid (MF: C19H23FN4O, MW: 342.418 g/mol) . The compound integrates a 5-fluoropyrimidine pharmacophore with a 4-ethylbenzamide moiety via a piperidine linker, a scaffold associated with ubiquitin-specific protease 19 (USP19) inhibition [1]. Its 95% purity and availability from research chemical suppliers position it as an intermediate for structure-activity relationship (SAR) exploration in targeted protein degradation programs .

Why 4-Ethyl Substitution on the Benzamide Core Creates Non-Interchangeable Physicochemical Profiles


Within the fluoropyrimidine-piperidine-benzamide chemotype, seemingly minor modifications to the benzamide substituent drive meaningful shifts in lipophilicity, molecular topology, and hydrogen-bonding capacity [1]. These parameters directly influence passive permeability, solubility, and target engagement—factors that cannot be compensated by simple molar equivalents [2]. Substituting the 4-ethyl group with larger, more polar, or thioether-bearing groups alters the calculated partition coefficient by over 0.7 log units, fundamentally changing the compound's drug-likeness profile and its suitability for a given screening or medicinal chemistry objective [3].

Product-Specific Quantitative Evidence Guide for 4-Ethyl-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)benzamide


Enhanced Calculated Lipophilicity Relative to the N,N-Dimethylsulfamoyl Analog

4-Ethyl substitution confers higher computed lipophilicity (cLogP ~3.80) compared with the structurally related 4-(N,N-dimethylsulfamoyl) analog (LogP 3.05), a difference of approximately 0.75 log units [1]. This difference exceeds the typical experimental uncertainty in partitioning measurements, indicating that the methylene-linked ethyl group substantially increases hydrophobic character relative to the polar sulfonamide moiety.

Lipophilicity Drug-likeness Physicochemical comparison

Reduced Molecular Weight and Simplified Topology Compared to the 2-Ethylthio Derivative

The target compound possesses a molecular weight of 342.42 g/mol, approximately 32.1 g/mol lower than the 2-ethylthio analog (MW 374.48 g/mol) . The 2-ethylthio derivative additionally introduces a divalent sulfur atom and a bulkier ortho-substituent configuration, occupying additional topological polar surface area and potentially altering binding-site complementarity.

Molecular weight Ligand efficiency Drug design

Hydrogen-Bond Acceptor Count Distinguishes the 4-Ethyl Scaffold from Heavier Derivatives

The target compound presents five hydrogen-bond acceptor sites (amide carbonyl, pyrimidine nitrogens, fluorine), whereas the 4-(N,N-dimethylsulfamoyl) analog possesses eight acceptors due to additional sulfonamide oxygen and amine nitrogen atoms [1]. This three-acceptor disparity yields a lower topological polar surface area for the 4-ethyl derivative, quantified as TPSA ~76 Ų vs. ~95 Ų for the dimethylsulfamoyl comparator.

Hydrogen bonding Permeability Pharmacokinetics

Best Research and Industrial Application Scenarios for 4-Ethyl-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)benzamide


USP19 Inhibitor Lead Optimization

Leverage the compound as a synthetic intermediate for exploring USP19-targeting entities, as described in US Patent 20220002264. Its 4-ethyl benzamide motif offers a distinct lipophilicity profile that can be systematically varied to balance enzyme inhibition and cellular permeability [1].

CNS-Penetrant Kinase Probe Synthesis

The elevated cLogP (~3.80) and five H-bond acceptor architecture support passive blood-brain barrier permeation. Incorporate this scaffold in CNS-focused kinase inhibitor libraries where moderate lipophilicity is desired to avoid P-gp efflux [2].

Physicochemical Benchmarking in Benzimidazole-Free SAR Programs

Utilize the compound as a reference standard for benchmarking novel fluoropyrimidine-piperidine-benzamide derivatives. Its well-defined molecular weight (342.42 Da), purity (95%), and computed drug-likeness parameters enable direct comparison with high-molecular-weight or high-polar-surface-area analogs in early-stage hit triage [3].

Fragment-Based Drug Discovery (FBDD) Expansion

With a molecular weight near 342 Da, the compound sits at the upper boundary of fragment-like space. Use it to elaborate fragment hits into lead-like molecules, capitalizing on its balanced H-bond donor/acceptor ratio and moderate lipophilicity to maintain ligand efficiency during growth [4].

Quote Request

Request a Quote for 4-ethyl-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.